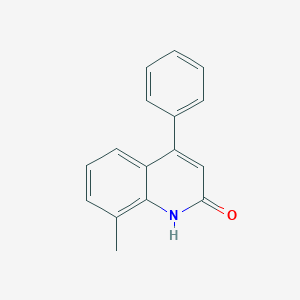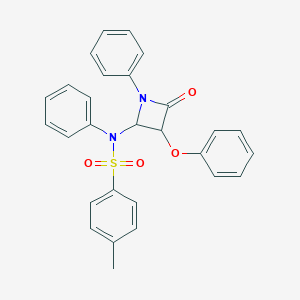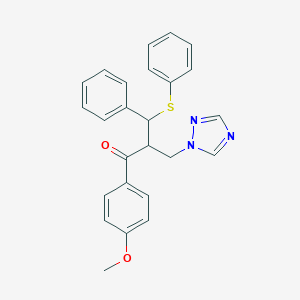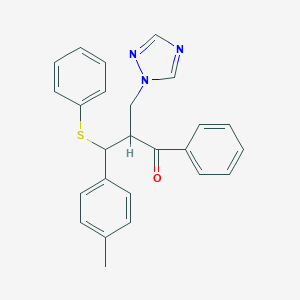![molecular formula C23H25N3O3S B492596 3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-36-0](/img/structure/B492596.png)
3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. It has an amine group (-NH2), an amide group (CONH2), a methoxy group (-OCH3), and a thieno[2,3-b]quinoline core, which is a fused ring system containing a thiophene (a sulfur-containing ring) and a quinoline .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the desired route of synthesis and the available starting materials. Quinoline derivatives can be synthesized using classical methods like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . The thiophene ring could potentially be constructed using a Paal-Knorr synthesis or similar method .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amine and amide groups could participate in acid-base reactions, the methoxy group could undergo demethylation under certain conditions, and the aromatic rings could undergo electrophilic aromatic substitution .Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and modulating their activity. The thieno[2,3-b]quinoline core is a common feature in many biologically active compounds, suggesting that this compound could have potential pharmaceutical applications .
Properties
IUPAC Name |
3-amino-4-ethyl-N-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-5-14-17-15(10-23(2,3)11-16(17)27)26-22-18(14)19(24)20(30-22)21(28)25-12-7-6-8-13(9-12)29-4/h6-9H,5,10-11,24H2,1-4H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZBTBXFAFJAQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC(=CC=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-N'-phenylurea](/img/structure/B492513.png)

![1-Benzyl-3-(10,10-dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492517.png)

![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)

![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)
![S-{3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)sulfanyl]propyl} O,O-dipropyl dithiophosphate](/img/structure/B492529.png)
![3-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492530.png)

![5-methoxy-2-(6-methoxy-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-4a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B492533.png)

![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfanyl]-3-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492536.png)
